molecular formula C22H25F3N4O2 B11513865 N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide

Cat. No.: B11513865
M. Wt: 434.5 g/mol
InChI Key: QTQYVBPUDGZCEZ-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide is a complex organic compound that features both indole and indazole moieties. Indole derivatives are known for their significant biological activities, including antiviral, anti-inflammatory, and anticancer properties . The presence of the trifluoromethyl group in the indazole ring further enhances the compound’s pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the indole moiety through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The indazole ring can be synthesized through cyclization reactions involving hydrazines and appropriate carbonyl compounds.

Industrial Production Methods

Industrial production methods for such complex compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques like chromatography, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the indole ring.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage.

    Substitution: Electrophilic substitution reactions are common in the indole ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with various pharmacological effects.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, influencing cellular pathways and biological processes. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent bioactive molecule.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide: Lacks the trifluoromethyl group, resulting in different pharmacological properties.

    N-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-2-(1H-indazol-1-yl)acetamide: Similar structure but without the tetrahydro modification.

Uniqueness

The presence of both indole and indazole moieties, along with the trifluoromethyl group, makes N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide unique. This combination enhances its pharmacological potential and makes it a valuable compound for scientific research.

Properties

Molecular Formula

C22H25F3N4O2

Molecular Weight

434.5 g/mol

IUPAC Name

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide

InChI

InChI=1S/C22H25F3N4O2/c1-13-15(17-11-14(31-2)7-8-18(17)27-13)9-10-26-20(30)12-29-19-6-4-3-5-16(19)21(28-29)22(23,24)25/h7-8,11,27H,3-6,9-10,12H2,1-2H3,(H,26,30)

InChI Key

QTQYVBPUDGZCEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC(=O)CN3C4=C(CCCC4)C(=N3)C(F)(F)F

Origin of Product

United States

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